![molecular formula C23H27N3O3S B047914 Acetato de 2-(2-(4-(dibenzo[b,f][1,4]tiazepin-11-il)piperazin-1-il)etoxi)etilo CAS No. 844639-07-2](/img/structure/B47914.png)
Acetato de 2-(2-(4-(dibenzo[b,f][1,4]tiazepin-11-il)piperazin-1-il)etoxi)etilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate involves multiple steps starting from [carboxy-14C]anthranilic acid leading to the target compound through a key precursor, [11-14C]dibenzothiazepin-11(10H)-one, in a one-pot process (Saadatjoo, Javaheri, Saemian, & Amini, 2016). The process emphasizes the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of this compound has been analyzed through various techniques. For example, the oxidation product of quetiapine hemifumarate, related to our compound, shows that in the tricyclic fragment, the central thiazepine ring displays a boat conformation, and the benzene rings are inclined to each other at a dihedral angle, highlighting the compound's intricate molecular geometry (Shen, Qian, Wu, Gu, & Hu, 2012).
Chemical Reactions and Properties
The compound's chemical reactivity and properties can be explored through its synthesis and interaction with various chemicals. For instance, a green process for its related compound synthesis demonstrates high conversion rates and purity levels, indicating the compound's stability and reactivity under specific conditions (Mahale, Kumar, Singh, Ramaswamy, & Waghmode, 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding how this compound interacts in different environments. While specific studies on these properties are not directly available, related research on quetiapine N-oxide–fumaric acid gives insight into the compound's crystalline structure and interaction potential (Shen et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for modification, are derived from its synthesis and molecular structure analysis. The process involving pyrophosphoryl chloride as a reductive chlorination agent in the synthesis of a related compound, quetiapine, highlights innovative approaches to manipulating the chemical properties of such complex molecules for varied applications (Mahmoodi, Pourhossein Parizad, & Hosseini, 2015).
Aplicaciones Científicas De Investigación
Tratamiento de la Psicosis
La quetiapina es un antipsicótico de segunda generación (SGA) lanzado para el tratamiento de la esquizofrenia . Se ha establecido como eficaz en numerosos estudios aleatorizados, doble ciego, controlados con placebo y de mantenimiento .
Tratamiento del Trastorno Bipolar
La quetiapina ha sido aprobada para el tratamiento del trastorno bipolar asociado a la manía . Ha demostrado eficacia en el control de los síntomas maníacos y depresivos del trastorno bipolar .
Tratamiento del Trastorno Depresivo Mayor (TDM)
La quetiapina se ha utilizado para el tratamiento del trastorno depresivo mayor (TDM) . Ha demostrado eficacia en la reducción de los síntomas depresivos y la mejora de la calidad de vida de los pacientes con TDM .
Estrategia de Aumento a los Antidepresivos
La quetiapina se ha reportado como una estrategia de aumento eficaz a los antidepresivos . Esto significa que se puede utilizar en combinación con otros medicamentos antidepresivos para mejorar su eficacia .
Regímenes de Tratamiento Personalizados
Se han utilizado técnicas de aprendizaje automático para desarrollar un modelo predictivo de la dosis de quetiapina para pacientes con depresión . Esto ayuda a proporcionar regímenes de tratamiento personalizados, optimizando los efectos terapéuticos y minimizando los efectos secundarios <svg class="icon" height="16" p-id="1735" t="17092647886
Mecanismo De Acción
Target of Action
Quetiapine, also known as 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate, is an atypical antipsychotic agent . It primarily targets various neurotransmitter receptors, including serotonin, dopamine, histamine, and adrenergic receptors . These receptors play crucial roles in regulating mood, sleep, appetite, and other physiological processes .
Mode of Action
Quetiapine interacts with its targets by acting as a partial agonist at 5-HT1A receptors . It also exhibits antagonistic properties at dopamine D2 receptors . This dual action on serotonin and dopamine receptors helps balance these neurotransmitters in the brain, alleviating symptoms of mental disorders .
Biochemical Pathways
Quetiapine undergoes extensive liver biotransformation, involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . The predominant metabolic systems involved are CYP3A4 and CYP2D6 . CYP3A4 gives rise to N-desalkylquetiapine, N-desalkylquetiapine sulfoxide, and quetiapine sulfoxide, while CYP2D6 gives rise to 7-hydroxyquetiapine and 7-hydroxy-N-desalkylquetiapine .
Pharmacokinetics
Quetiapine is rapidly absorbed after oral administration, with the median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . It is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism .
Result of Action
The molecular and cellular effects of quetiapine’s action are complex and multifaceted. It has been shown to inhibit nitric oxide and TNF-α release from IFN-γ-activated microglia . This suggests that quetiapine may have neuroprotective effects. . This indicates that quetiapine may influence cell cycle regulation and cell fate determination.
Action Environment
Environmental factors can influence the action, efficacy, and stability of quetiapine. For instance, the metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP3A4 and CYP2D6 are the predominant enzymes involved in drug transformation . Therefore, factors that affect the activity of these enzymes, such as genetic polymorphisms or the presence of other drugs that inhibit or induce these enzymes, can influence the pharmacokinetics and pharmacodynamics of quetiapine . Furthermore, quetiapine’s environmental risk is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.035 .
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-18(27)29-17-16-28-15-14-25-10-12-26(13-11-25)23-19-6-2-4-8-21(19)30-22-9-5-3-7-20(22)24-23/h2-9H,10-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAGNAROQHNFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
844639-07-2 | |
| Record name | Quetiapine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844639072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUETIAPINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG5376GG5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

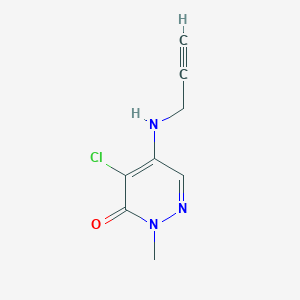

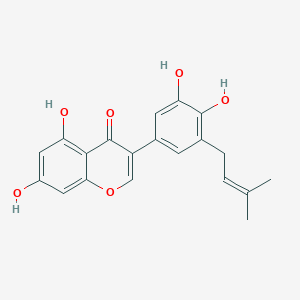
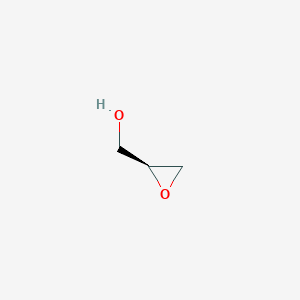

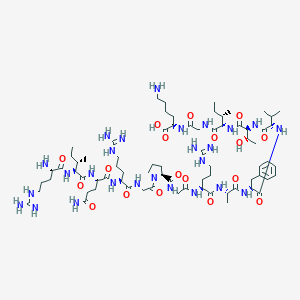

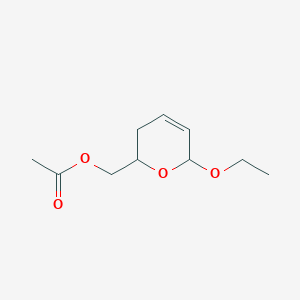
![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)
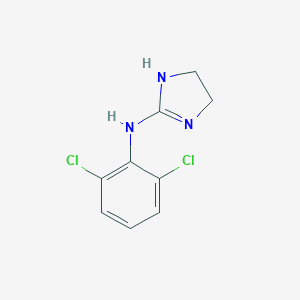
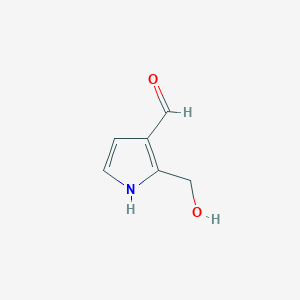


![3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B47858.png)